7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
CAS No.:
Cat. No.: VC18637742
Molecular Formula: C14H16BClFNO2
Molecular Weight: 295.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BClFNO2 |
|---|---|
| Molecular Weight | 295.55 g/mol |
| IUPAC Name | 7-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| Standard InChI | InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)11-8-5-6-18-12(8)9(16)7-10(11)17/h5-7,18H,1-4H3 |
| Standard InChI Key | PRAYKQIIRMYDNH-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s systematic IUPAC name, 7-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, reflects its substitution pattern:
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Chlorine at position 7
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Fluorine at position 5
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Pinacol boronate ester at position 4
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆BClFNO₂ | |
| Molecular Weight | 295.54 g/mol | |
| CAS Registry Number | 2254168-92-6 | |
| SMILES Notation | Fc1cc(Cl)c2c(c1B1OC(C(O1)(C)C)(C)C)cc[nH]2 | |
| Purity | ≥95% |
The boronate ester moiety enables participation in cross-coupling reactions, while halogen atoms modulate electronic properties and steric interactions .
Synthesis and Reactivity
Reactivity Profile
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Suzuki-Miyaura Coupling: Reacts with aryl halides to form biaryl structures, critical in drug discovery .
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Hydrolysis: Boronate ester converts to boronic acid under acidic conditions, enabling further functionalization .
Applications in Medicinal Chemistry
Antiviral Activity
Fluorinated indole derivatives exhibit potent inhibition of viral polymerases. For instance, 5,7-difluoroindole analogs demonstrated IC₅₀ values of 11–22 nM against influenza A strains . While the exact compound lacks direct antiviral data, structural analogs highlight its potential:
| Analog Structure | Biological Activity | Reference |
|---|---|---|
| 5,7-Difluoroindole | IC₅₀ = 11 nM (Influenza A/Taiwan) | |
| 5-Chloro-7-azaindole | IC₅₀ = 21 nM (Influenza A/Virginia) |
Metabolic Stability
Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes, while the boronate ester enhances solubility and pharmacokinetics .
Physicochemical and Spectroscopic Data
Spectral Characteristics
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¹H NMR (400 MHz, CDCl₃): δ 7.51 (dd, J = 8.3, 5.5 Hz, 1H), 7.18 (s, 1H), 6.65–6.68 (m, 1H), 1.38 (s, 12H) .
Solubility and Stability
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